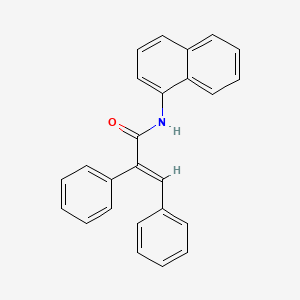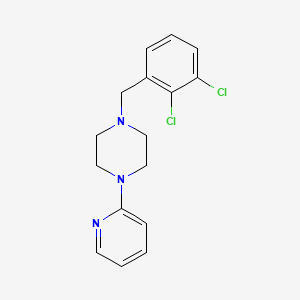![molecular formula C17H5F5N2O2 B4900249 2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B4900249.png)
2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione, commonly known as PFI, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential implications in various biological processes. PFI belongs to the class of naphthalene imide derivatives and has been extensively studied for its unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of PFI is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. PFI has been shown to inhibit the activity of certain enzymes, including the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PFI has also been shown to inhibit the activity of certain proteins, including the protein kinase CK2, which is involved in cell growth and division.
Biochemical and Physiological Effects:
PFI has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that PFI can induce apoptosis, or programmed cell death, in cancer cells. PFI has also been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines, which are involved in the immune response. In animal studies, PFI has been shown to have neuroprotective effects and can improve cognitive function in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFI has several advantages and limitations when used in lab experiments. One of the main advantages of PFI is its high chemical stability, which makes it suitable for use in various experimental conditions. PFI is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of PFI is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on PFI. One potential direction is to further investigate its potential applications in cancer treatment. PFI has been shown to induce apoptosis in cancer cells and could potentially be used as a therapeutic agent. Another potential direction is to investigate its potential implications in neurodegenerative diseases, such as Alzheimer's disease. PFI has been shown to have neuroprotective effects and could potentially be used to prevent or slow the progression of these diseases. Additionally, future research could focus on developing more efficient synthesis methods for PFI and improving its solubility in water to make it more versatile for use in various experimental conditions.
Métodos De Síntesis
The synthesis of PFI involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing PFI is through a reaction between 2-(pentafluorophenyl)imidazole and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
PFI has been extensively studied for its potential applications in various scientific fields, including organic electronics, photovoltaics, and biological research. In the field of organic electronics, PFI has been used as a building block for the synthesis of organic semiconductors. In photovoltaics, PFI has been used as a sensitizer for dye-sensitized solar cells. In biological research, PFI has been studied for its potential implications in various biological processes, including cancer treatment and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-1H-benzo[f]benzimidazole-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H5F5N2O2/c18-8-7(9(19)11(21)12(22)10(8)20)17-23-13-14(24-17)16(26)6-4-2-1-3-5(6)15(13)25/h1-4H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVYFSKPKXOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C(N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H5F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)
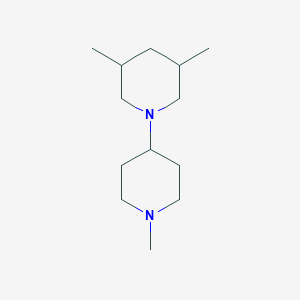
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)

![3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4900221.png)
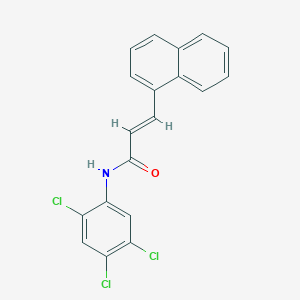
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4900241.png)
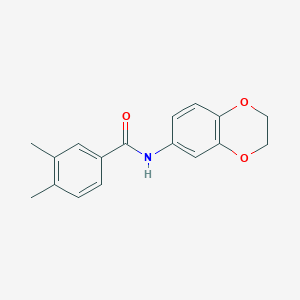
![4-tert-butyl-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4900244.png)
